N-[(2-methoxyphenyl)methyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Overview
Description
The compound is a quinazoline derivative. Quinazolines are a class of organic compounds with a bicyclic structure containing two fused six-membered aromatic rings, one of which is a benzene ring and the other is a pyrimidine ring . The methoxyphenylmethyl group attached to the nitrogen atom in the quinazoline ring suggests that this compound might have similar properties to other N-methoxybenzyl substituted compounds, which are known to have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused quinazoline ring system, along with the methoxyphenylmethyl substituent. The presence of multiple aromatic rings suggests potential for π-π stacking interactions .Chemical Reactions Analysis
Quinazoline derivatives can undergo various reactions depending on the substitution pattern and reaction conditions. They can participate in electrophilic aromatic substitution reactions, nucleophilic aromatic substitution reactions, and various other transformations .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings and polar functional groups would likely make this compound relatively non-volatile and could influence its solubility in various solvents .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-3-4-7-12-25-21(27)17-11-10-15(13-18(17)24-22(25)28)20(26)23-14-16-8-5-6-9-19(16)29-2/h5-6,8-11,13H,3-4,7,12,14H2,1-2H3,(H,23,26)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOOBJZGEOXOPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CC=C3OC)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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